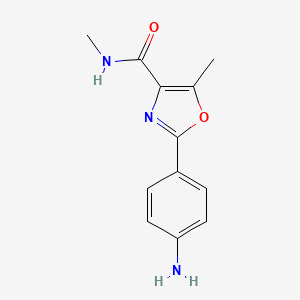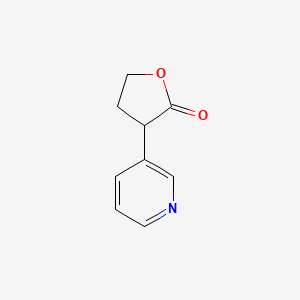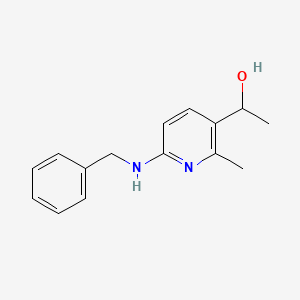
1-(2,5-Dimethoxyphenyl)-1H-imidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dimethoxyphenyl)-1H-imidazole-4-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound belongs to the class of imidazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
The synthesis of 1-(2,5-Dimethoxyphenyl)-1H-imidazole-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and imidazole.
Condensation Reaction: The 2,5-dimethoxybenzaldehyde undergoes a condensation reaction with imidazole in the presence of a suitable catalyst to form the imidazole derivative.
Carboxylation: The imidazole derivative is then carboxylated using a carboxylating agent to introduce the carboxamide group.
Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
1-(2,5-Dimethoxyphenyl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or imidazole ring are replaced with other groups using appropriate reagents.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to elevated temperatures.
Applications De Recherche Scientifique
1-(2,5-Dimethoxyphenyl)-1H-imidazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparaison Avec Des Composés Similaires
1-(2,5-Dimethoxyphenyl)-1H-imidazole-4-carboxamide can be compared with other similar compounds, such as:
2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine: Known for its psychoactive properties and used in research on neurotransmitter systems.
3-(2,5-Dimethoxyphenyl)propanoic acid: Studied for its potential biological activities and used as a precursor in organic synthesis.
1-(2,5-Dimethoxyphenyl)-2-aminoethanol: Used in the synthesis of pharmaceuticals and as an intermediate in chemical reactions.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H13N3O3 |
|---|---|
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
1-(2,5-dimethoxyphenyl)imidazole-4-carboxamide |
InChI |
InChI=1S/C12H13N3O3/c1-17-8-3-4-11(18-2)10(5-8)15-6-9(12(13)16)14-7-15/h3-7H,1-2H3,(H2,13,16) |
Clé InChI |
BBWATFZJPQMLIZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)N2C=C(N=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 7-hydroxybenzo[d]isoxazole-5-carboxylate](/img/structure/B11802483.png)
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid](/img/structure/B11802491.png)

![8-Methyl-5-(piperazin-1-yl)pyrido[2,3-d]pyridazine](/img/structure/B11802499.png)

![trans-1,3,3a,4,5,10b-hexahydrobenzo[c]pyrrolo[3,4-e]azepin-6(2H)-one hydrochloride](/img/structure/B11802511.png)

![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-methylpropanamide](/img/structure/B11802535.png)



![N-((1R,3R)-3-(2-(((S)-2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)(propyl)amino)ethyl)-3-hydroxycyclobutyl)-2-naphthamide](/img/structure/B11802564.png)

